molecular formula C24H23F2N3O4S B10806700 3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

Cat. No.: B10806700
M. Wt: 487.5 g/mol
InChI Key: BZOHQBAIDURTLV-UHFFFAOYSA-N
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Description

WAY-645332 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and has been studied for its effects in different fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-645332 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Step 1 Formation of Intermediate Compounds: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.

    Step 2 Final Synthesis: The intermediate compounds are then subjected to further reactions, such as reduction or oxidation, to form the final compound, WAY-645332.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial production methods for WAY-645332 may involve scaling up these synthetic routes, optimizing reaction conditions, and using advanced techniques such as continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

WAY-645332 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: WAY-645332 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

WAY-645332 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: The compound is studied for its effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.

    Medicine: WAY-645332 is investigated for its potential use in treating various medical conditions, such as neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an additive in industrial processes to enhance product performance.

Mechanism of Action

The mechanism of action of WAY-645332 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

WAY-645332 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

WAY-645332 stands out due to its specific molecular structure and the unique effects it exerts on biological systems, making it a valuable compound for scientific research.

Biological Activity

3,4-Difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorine atoms at positions 3 and 4 of the aromatic ring.
  • Piperazine moiety , which is known for its role in enhancing bioactivity.
  • Benzenesulfonamide group , contributing to its solubility and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to altered metabolic pathways.
  • Modulation of Receptor Activity : The piperazine component may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines, possibly through apoptosis induction.

Anticancer Efficacy

Several studies have reported on the anticancer properties of similar compounds. While specific data on this compound is limited, analogs have shown promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.2Apoptosis
Compound BHeLa (Cervical)3.8Cell Cycle Arrest
Compound CMCF-7 (Breast)1.5Inhibition of Proliferation

The above table illustrates how modifications in the chemical structure can lead to varying degrees of cytotoxicity across different cancer cell lines.

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological activity. Studies have indicated that piperazine derivatives can exhibit:

  • Antidepressant-like effects in animal models.
  • Anxiolytic properties , potentially through modulation of serotonin receptors.

Study 1: Anticancer Activity

A study conducted on a series of benzenesulfonamide derivatives, including compounds structurally similar to this compound, demonstrated significant antiproliferative effects against various cancer cell lines. The study identified that modifications in substituents greatly influenced activity levels.

Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-like behavior in rodents treated with piperazine derivatives, it was found that compounds with methoxy substitutions showed enhanced anxiolytic effects compared to their non-substituted counterparts. This suggests that the methoxy group may play a crucial role in enhancing bioactivity.

Properties

Molecular Formula

C24H23F2N3O4S

Molecular Weight

487.5 g/mol

IUPAC Name

3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H23F2N3O4S/c1-33-20-8-6-19(7-9-20)28-12-14-29(15-13-28)24(30)17-2-4-18(5-3-17)27-34(31,32)21-10-11-22(25)23(26)16-21/h2-11,16,27H,12-15H2,1H3

InChI Key

BZOHQBAIDURTLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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